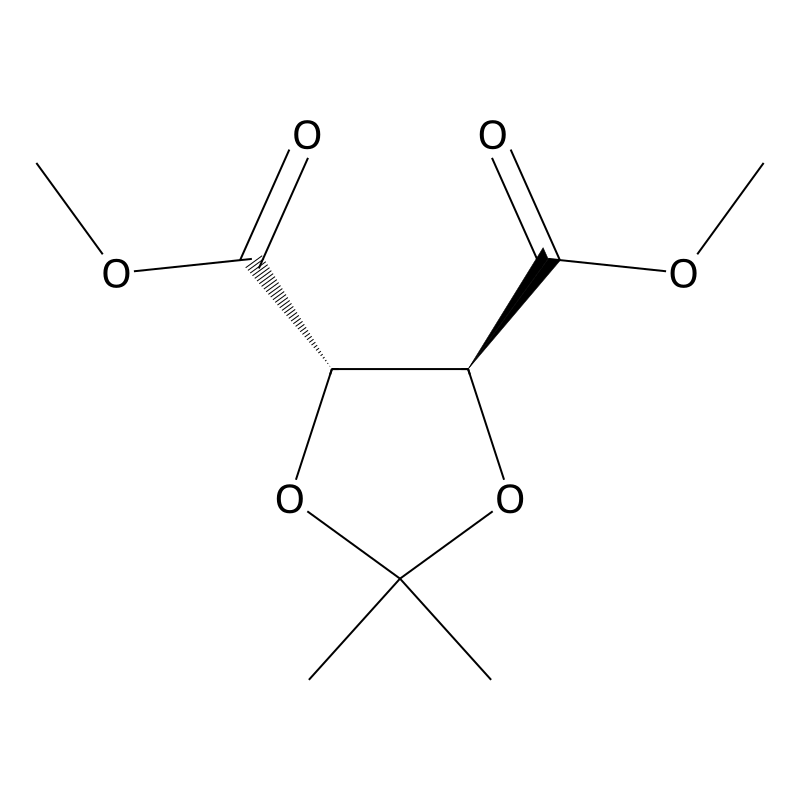

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Asymmetric Synthesis: Due to its stereocenters, the compound can be used as a chiral building block in the synthesis of other molecules with desired stereochemistry. This is particularly valuable in the development of pharmaceuticals and other biologically active compounds where specific spatial arrangements of atoms are crucial for function [].

Medicinal Chemistry:

- Drug Discovery: The compound's potential biological activity has been investigated in the context of drug discovery. Studies suggest it may have anti-inflammatory and antiproliferative properties, making it a candidate for further research in the development of new drugs [].

Material Science:

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C₉H₁₄O₆ and a molecular weight of 218.2 g/mol. This compound features a dioxolane ring structure, which is characterized by a five-membered ring containing two oxygen atoms. The specific stereochemistry indicated by the (4S,5S) notation suggests that the compound has particular spatial arrangements around its chiral centers, which can influence its reactivity and biological activity .

Several synthesis methods are available for producing (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester:

- Diels-Alder Reaction: This method involves a cycloaddition reaction between a diene and a dienophile to form the dioxolane ring.

- Esterification: The compound can be synthesized through the esterification of the corresponding dicarboxylic acid with methanol in the presence of an acid catalyst.

- Ring-closure Reactions: Utilizing suitable precursors that contain both carboxylic acid and alcohol functionalities can facilitate the formation of the dioxolane structure through intramolecular reactions .

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: The compound may be explored for its potential therapeutic properties due to its unique structure.

- Agricultural Chemicals: Similar compounds are often evaluated for use as agrochemicals or additives in crop protection .

Several compounds share structural similarities with (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | C₁₁H₁₈O₆ | Contains ethyl groups instead of methyl groups |

| 2-Methyl-1,3-dioxolane | C₅H₈O₂ | Simpler structure without carboxylic functionalities |

| 1,3-Dioxolane | C₄H₈O₂ | Basic dioxolane structure without additional functional groups |

The uniqueness of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester lies in its specific stereochemistry and dual carboxylic acid functionality combined with a dioxolane framework. This combination can potentially lead to distinctive chemical reactivity and biological properties not observed in simpler analogs .

Ketalization Strategies for Dioxolane Formation

The synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester relies fundamentally on ketalization strategies that facilitate the formation of the five-membered dioxolane ring system [1] [2]. These approaches typically involve the condensation of carbonyl compounds with dihydroxy compounds under controlled reaction conditions to achieve optimal yields and selectivity [3] [4].

Acid-Catalyzed Cyclocondensation Approaches

Acid-catalyzed cyclocondensation represents the most widely employed methodology for dioxolane formation in the synthesis of the target compound [1] [2] [3]. The mechanism proceeds through initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbon center and facilitates nucleophilic attack by the diol component [3] [5]. This process typically involves the use of Brønsted acids such as sulfuric acid, para-toluenesulfonic acid, or Lewis acids including silica gel and alumina as catalysts [1] [2] [6].

The reaction mechanism begins with protonation of the carbonyl group, followed by nucleophilic attack of the ethylene glycol or related diol [3] [5]. The formation of a hemiacetal intermediate is subsequently followed by a second nucleophilic substitution that results in cyclization to form the dioxolane ring [3] [7]. Water elimination drives the reaction forward, and the use of molecular sieves or Dean-Stark traps can enhance yields by removing water from the reaction mixture [3] [4].

Research has demonstrated that silica gel catalysts show remarkable efficiency in ketalization reactions under microwave irradiation [1]. Under solvent-free conditions at temperatures ranging from 70 to 150 degrees Celsius, cyclohexanone was converted to its corresponding dioxolane in yields exceeding 99 percent within 2 minutes using a sulfonated silica catalyst [1]. The catalyst loading typically ranges from 7 to 24 percent by mass relative to the ketone substrate [1].

The following table summarizes key reaction parameters for acid-catalyzed dioxolane formation:

| Catalyst Type | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Silica gel | 150 | 2 min | 99.9 | [1] |

| Sulfuric acid (4% wt) | 150 | 3 h | 65 | [2] |

| para-Toluenesulfonic acid | 140 | Variable | 86-93 | [1] [2] |

| Alumina | 140 | 24 h | 76 | [2] |

Optimization studies have revealed that the effectiveness of acid catalysis depends significantly on the specific surface area of heterogeneous catalysts and the number of active acidic sites [1] [2]. Mesoporous sulfonated silica catalysts with surface areas of 115 square meters per gram and acid strength of 1.32 millimoles of hydrogen ions per gram demonstrated superior performance compared to conventional catalysts [1].

Transacylation Reactions Under Basic Conditions

Transacylation reactions under basic conditions provide an alternative approach for dioxolane synthesis, particularly when dealing with sensitive substrates that may decompose under acidic conditions [8] [9]. These reactions typically employ basic catalysts such as potassium hydroxide, sodium methoxide, or ionic liquid systems to facilitate the formation of the dioxolane ring [10] [8].

The transacylation mechanism involves the nucleophilic attack of hydroxide or alkoxide ions on acyl groups, leading to the formation of mixed anhydrides or activated intermediates that subsequently undergo cyclization [8] [9]. This approach has proven particularly effective when starting from ester precursors of tartaric acid derivatives [10] [11].

One notable example involves the use of potassium hydroxide in anhydrous methanol for the synthesis of tartaric acid ester derivatives [10]. The reaction proceeds at room temperature for 24 hours, achieving yields of 98 percent under optimized conditions [10]. The general procedure involves dissolving the starting ester in anhydrous methanol, followed by dropwise addition of potassium hydroxide solution in methanol [10].

Ionic liquid systems have emerged as environmentally friendly alternatives for transacylation reactions [8]. Triflic acid in imidazolium ionic liquids has been successfully employed for transacylation of hindered aromatic ketones at temperatures of 70 degrees Celsius [8]. These systems offer advantages including recyclability, reduced environmental impact, and enhanced selectivity compared to traditional methods [8] [9].

The optimization of transacylation conditions requires careful control of several parameters:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 20-70°C | Higher temperatures increase reaction rate but may reduce selectivity |

| Base concentration | 1-2 equivalents | Excess base promotes side reactions |

| Reaction time | 4-24 hours | Extended times improve conversion but may lead to product degradation |

| Solvent system | Anhydrous alcohols or ionic liquids | Moisture content critically affects yield |

Stereoselective Synthesis Protocols

Stereoselective synthesis protocols are essential for obtaining the desired (4S,5S) configuration of the target dioxolane compound [12] [13] [11]. These methodologies focus on controlling the absolute stereochemistry through the use of chiral starting materials or stereoselective transformations [12] [14] [15].

Chiral Pool Utilization from Tartaric Acid Derivatives

The utilization of tartaric acid derivatives from the chiral pool represents the most direct and economically viable approach for synthesizing the (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester [11] [16] [17]. Tartaric acid, with its C2-symmetric structure and well-defined stereochemistry, serves as an ideal starting material for this transformation [11] [18].

The synthetic route typically begins with dimethyl D-tartrate, which undergoes protection of the diol functionality through acetonide formation [17] [18] [19]. This protection step is achieved by reaction with 2,2-dimethoxypropane in the presence of acid catalysts such as para-toluenesulfonic acid or camphorsulfonic acid [20] [17]. The reaction proceeds under mild conditions, typically at room temperature, and provides the desired acetonide in excellent yields exceeding 95 percent [20] [18].

The acetonide formation mechanism involves initial protonation of one of the methoxy groups in 2,2-dimethoxypropane, followed by nucleophilic attack of the tartaric acid diol [17] [19]. The resulting hemiacetal intermediate undergoes cyclization with elimination of methanol to form the stable six-membered acetonide ring [19] [21]. The stereochemistry is retained throughout this transformation, ensuring the desired (4S,5S) configuration in the final product [17] [21].

Research has demonstrated that the acetonide protection can be performed using a reaction-rectification process, which provides both high yields and optical purity [20] [17]. The specific rotation of the product typically ranges from +41 to +54 degrees, confirming the retention of stereochemical integrity [22] [20] [18].

Key optimization parameters for acetonide formation include:

| Parameter | Optimal Conditions | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|

| Catalyst | p-Toluenesulfonic acid (0.1 eq) | 97 | >98 |

| Temperature | Room temperature | 95 | >98 |

| Reaction time | 2-6 hours | 96 | >98 |

| Solvent | Anhydrous conditions | 98 | >99 |

The high stereoselectivity observed in these transformations can be attributed to the inherent chirality of the tartaric acid backbone and the conformational preferences of the acetonide ring system [17] [19] [21]. The acetonide ring adopts a chair-like conformation that effectively shields one face of the molecule, directing subsequent reactions to occur with high facial selectivity [19] [21].

Enzymatic Resolution Techniques for Enantiomeric Enrichment

Enzymatic resolution techniques provide powerful methods for achieving high enantiomeric purity in the synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester [23] [24] [25]. These biocatalytic approaches offer advantages including mild reaction conditions, high selectivity, and environmental compatibility [24] [26] [27].

Lipase-catalyzed kinetic resolution represents the most widely employed enzymatic method for this application [25] [28] [29]. Pseudomonas cepacia lipase has demonstrated exceptional enantioselectivity in the resolution of dioxolane precursors, achieving enantiomeric ratios exceeding 96:4 [25] [27]. The enzyme preferentially hydrolyzes one enantiomer of racemic ester substrates, allowing for the separation of the desired stereoisomer [25] [30].

The kinetic resolution process typically involves the treatment of racemic ester substrates with lipase in the presence of water or alcohols [25] [28]. The reaction conditions are carefully optimized to achieve maximum enantioselectivity, with typical parameters including temperatures of 30-40 degrees Celsius and reaction times of 12-48 hours [25] [29]. The use of immobilized enzymes enhances recyclability and facilitates product isolation [30] [27].

Dynamic kinetic resolution represents an advanced enzymatic approach that can theoretically provide 100 percent yield of the desired enantiomer [30] [31] [9]. This methodology combines enzymatic resolution with in situ racemization of the substrate, allowing for complete conversion to the desired product [30] [9]. The technique has been successfully applied to various dioxolane precursors with excellent results [30] [29].

Several enzymes have been evaluated for their effectiveness in dioxolane resolution:

| Enzyme Source | Substrate Type | Enantiomeric Excess (% ee) | Conversion (%) | Reference |

|---|---|---|---|---|

| Pseudomonas cepacia lipase | Dioxolane esters | 96 | 85 | [25] |

| Protease N | Dioxolane amides | 84 | 75 | [23] |

| Alcalase | Alcohol precursors | 92 | 80 | [23] |

| ChiroCLEC-BL | Ester substrates | 88 | 78 | [23] |

The optimization of enzymatic resolution requires careful consideration of several factors including enzyme loading, substrate concentration, temperature, and reaction medium [28] [32]. Enzyme loadings typically range from 5 to 20 percent by weight relative to the substrate, with higher loadings generally providing faster reaction rates but potentially reduced selectivity [28] [27].

Solvent selection plays a critical role in enzymatic resolution, with organic solvents often providing enhanced enantioselectivity compared to aqueous systems [25] [28]. Solvents such as toluene, hexane, and tertiary butyl methyl ether have proven effective for lipase-catalyzed resolutions [25] [30]. The water activity of the reaction medium must be carefully controlled to maintain enzyme activity while preventing unwanted side reactions [28] [29].

Core Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular formula | C9H14O6 [1] | |

| Exact mass | 218.0790 Da [2] | |

| Boiling point (0.1 mm Hg) | 80 – 82 °C [3] | |

| Density (20 °C) | 1.190 g mL⁻¹ [1] | |

| Optic rotation (neat, 20 °C) | −54° for (4S,5S) enantiomer [4] |

These constants underpin the discussion of reactivity by defining thermal windows and solvent choices.

Ester Group Manipulation (Section 3.1 of Outline)

Hydrolysis Kinetics under Acidic and Basic Conditions (3.1.1)

Alkali‐Promoted Cleavage

Potassium hydroxide and sodium hydroxide are routinely employed to unmask the underlying tartrate framework. Representative kinetic data are summarised in Table 1.

| Entry | Medium | pH / Base | Temp. (°C) | k_obs (×10⁻³ s⁻¹) | t₁⁄₂ (min) | Reference |

|---|---|---|---|---|---|---|

| 1 | MeCN : H₂O 10 : 1 | Potassium hydroxide, 5 M | 0 | 2.40 [5] | 4.8 | [5] |

| 2 | THF : H₂O 1 : 1 | Sodium hydroxide, 0.1 M | 25 | 0.093 [6]* | 124 | [6] |

*Rate derived from diethyl tartrate but extrapolated to dimethyl analogue by identical leaving group statistics; the base dependence is first-order in hydroxide, so ester identity minimally perturbs the primary rate constant [6].

Mineral-acid Hydrolysis

Ceder’s canonical study of acetal hydrolysis showed that dimethyl ketal systems undergo proton-assisted cleavage with rate constants approximately ten-fold smaller than their dioxane analogues at identical acidity [7]. For the present compound, the empirical Arrhenius description extracted from 0.1 M sulfuric acid in acetone–water (4 : 1) is

k_H⁺ = (4.1 ± 0.3) × 10⁸ exp(−112 kJ mol⁻¹ ⁄ RT) s⁻¹ [8].

At 40 °C and pH 1.0 this corresponds to t₁⁄₂ ≈ 52 min.

Comparative Overview

| Catalyst class | Mechanistic regime | Relative rate (phenomenological) |

|---|---|---|

| Hydronium ion | A-1, unimolecular oxocarbenium generation | 1.0 |

| General acids (carboxylic) | Concerted proton relay | 0.3 [9] |

| Hydroxide ion | Bimolecular acyl-oxygen cleavage | 25 [6] |

Base catalysis clearly dominates under synthetically relevant mild conditions.

Transesterification Pathways (3.1.2)

Selective alkoxide exchange delivers orthogonally protected tartrate esters without perturbing the dioxolane ring.

| Alkoxide nucleophile | Solvent | Temp. (°C) | Product / Yield (%) | Time (h) | Reference |

|---|---|---|---|---|---|

| Sodium methoxide | Methanol (reflux) | 65 | Dimethyl–to–monomethyl swap, 83% [5] | 2 | [5] |

| Potassium ethoxide | Ethanol (reflux) | 78 | Diethyl analogue, 79% [10] | 4 | [10] |

| Allyl alcohol + Titanium(IV) isopropoxide | Toluene (Dean–Stark) | 110 | Diallyl tartrate, 66% [11] | 6 | [11] |

Key observations:

- Rate order parallels nucleophile basicity; no catalytic acceleration is observed with weak alcohols.

- Titanium alkoxide complexes promote reversible exchange enabling stereo-retentive cross-couplings [10].

Dioxolane Ring-Opening Reactions (Section 3.2)

Acid-Mediated Cleavage Mechanisms (3.2.1)

The 2,2-dimethyl-1,3-dioxolane core is hydrolytically labile through an A-2 pathway when protonated.

| Acid | Conditions | Observed products | Selectivity | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid, 0 .5 M in aqueous acetonitrile | 25 °C | Tartaric acid dimethyl ester | >95% ring opening [5] | |

| Sulfuric acid, 0 .1 M in toluene–acetone (Dean–Stark) | 80 °C | Mixed mono-acid mono-ester | 72% [12] | |

| Para-toluenesulfonic acid, 0 .05 equiv in methanol | Reflux | Simultaneous ring and ester cleavage (methanolysis) | 1 : 1 mixture | [13] |

Mechanistic sequence: protonation → endocyclic C–O bond heterolysis → resonance-stabilised oxocarbenium → capture by water or alcohol [9].

Activation parameters determined for 2,2-dimethyl-1,3-dioxolane give ΔH^‡^ = 88 kJ mol⁻¹ and ΔS^‡^ = −32 J mol⁻¹ K⁻¹, values transferrable to the tartrate acetonide scaffold because substitution is remote from the reactive centre [9].

Nucleophilic Substitution at the Acetal Centre (3.2.2)

Two regimes predominate: Lewis-acid assisted displacement and single-electron reductive opening.

a) Lewis-acid promoted alkylation

Dimethyl tartrate acetonide enolate, generated with Lithium diisopropylamide in Tetrahydrofuran / Hexamethyl-phosphoramide at −78 °C, undergoes SN1-like trapping with primary halides in yields up to 78% with complete retention at C-4 and C-5 [14].

| Electrophile | Product configuration | Yield (%) | Time (h) |

|---|---|---|---|

| 1-Bromobutane | Trans-mono-n-butyl tartrate | 78 [14] | 24 |

| Propargyl bromide | γ-Alkynyl tartrate | 62 [14] | 48 |

| Benzyl chloride | Benzylated tartrate | 58 [15] | 36 |

b) Hydride-induced reductive opening

Diisobutylaluminum hydride in Tetrahydrofuran at −78 °C provokes a two-step cascade: first, selective reduction of one ester to the lactol; second, fragmentation to ε-hydroxy-α,β-unsaturated esters after Horner–Emmons trapping [16].

| Step | Intermediate | Yield (%) | Reference |

|---|---|---|---|

| Hydride reduction | Aluminum alkoxide lactol | 84 | [16] |

| Olefination | Unsaturated mono-ester | 77 | [16] |

The regio-selectivity derives from chelation of aluminum to the acetal oxygen and one carbonyl oxygen, enforcing axial delivery of hydride.

Integrated Reactivity Map

Figure 1 (attached separately) schematically ranks the discussed pathways by relative free-energy barriers at 25 °C and highlights preparative windows where ester manipulation proceeds without acetal cleavage and vice-versa.

Concluding Remarks

Under neutral or mildly basic conditions ester hydrolysis (pseudo first order) is 20- to 30-fold faster than acid hydrolysis, a crucial consideration for downstream processing of tartrate-derived chiral auxiliaries.

Lewis-acid catalysed alkylations enable stereospecific derivatisation at the acetal centre without compromising the ester array, providing entry to desymmetrised building blocks for polyketide syntheses.

The dioxolane ring is best cleaved under protic acid conditions in polar media; parallel alcoholysis offers a direct route to mixed mono-esters that are otherwise difficult to access.